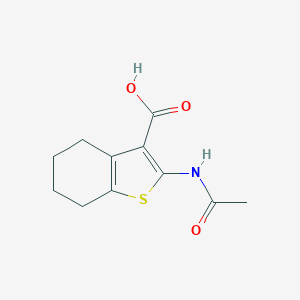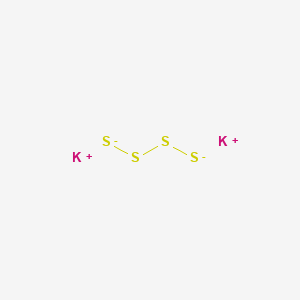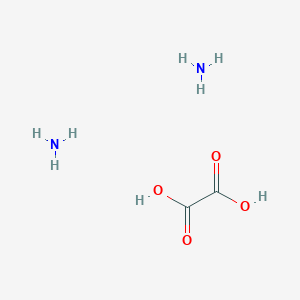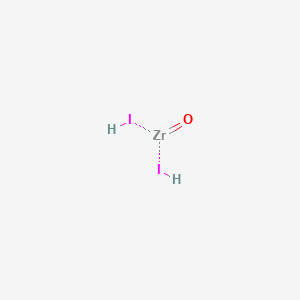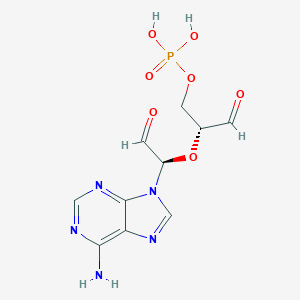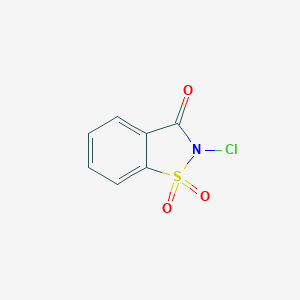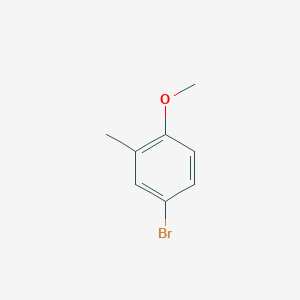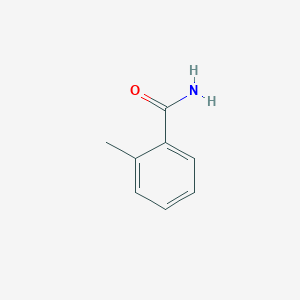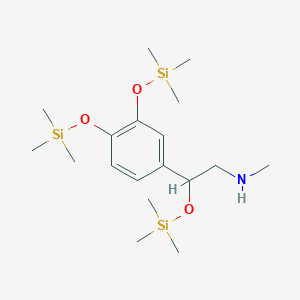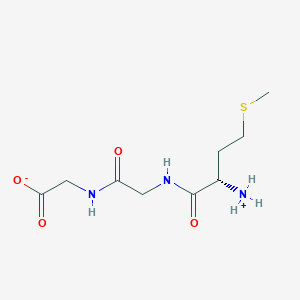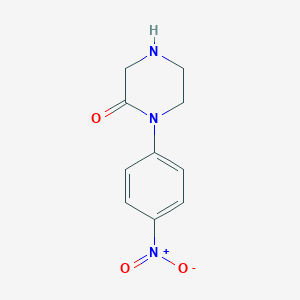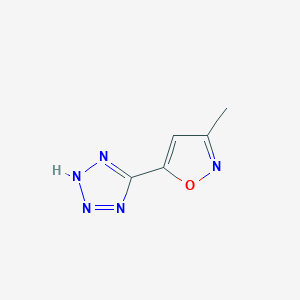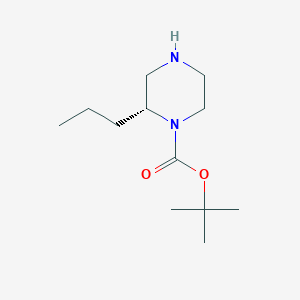
(R)-1-Boc-2-propyl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-Boc-2-propyl-piperazine” is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.34 . Its IUPAC name is tert-butyl ®-2-propylpiperazine-1-carboxylate . It appears as a white solid .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“®-1-Boc-2-propyl-piperazine” is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Drug Development
Piperazine derivatives have garnered significant interest in the field of drug development due to their versatility and efficacy across a range of therapeutic areas. The structural modification of the piperazine nucleus has been shown to significantly alter the medicinal properties of the resultant compounds. This adaptability has led to the exploration of piperazine-based molecules for various pharmacological activities, including central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. Such modifications have not only expanded the therapeutic applications of piperazine derivatives but have also enhanced their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Piperazine's Role in Antidepressants
The presence of a piperazine substructure in many marketed antidepressants highlights its critical role in the development of treatments for depression, a leading contributor to global disability. The piperazine moiety's favorable CNS pharmacokinetic profile, along with its ability to bind in specific conformations to antidepressant targets, underscores its significance in designing novel antidepressant compounds. This review focuses on the ongoing advancements in piperazine-based antidepressants, providing insights into structure-activity relationships (SAR) and highlighting compounds in early or late-phase human testing (Kumar et al., 2021).
Piperazine Derivatives as Antimicrobial Agents
The development of resistance in pathogenic organisms has prompted the search for novel antimicrobial agents. Piperazine derivatives have emerged as potent candidates due to their diverse biological activities, including antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant properties. This comprehensive review highlights recent advancements in piperazine derivatives that exhibit antimicrobial activity, providing a foundation for the design and development of new antimicrobial agents (Patel et al., 2022).
Nanofiltration Applications
A novel class of nanofiltration (NF) membranes featuring a crumpled polyamide layer based on piperazine (PIP) has shown promise in enhancing membrane separation performance. These membranes, notable for their dramatic improvements in water permeance, selectivity, and antifouling performance, represent a significant advancement in environmental applications such as water treatment and purification. This critical review outlines the mechanisms behind the formation of crumpled NF morphologies and discusses their environmental applications, highlighting the potential for these membranes in addressing global water challenges (Shao et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-propylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647545 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-propyl-piperazine | |
CAS RN |
1212252-88-4 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

